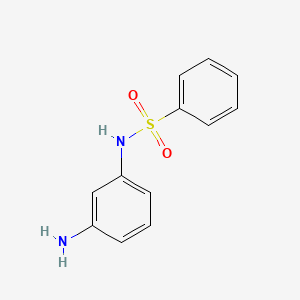

N-(3-aminophenyl)benzenesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-aminophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYQFOIEMVGGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474387 | |

| Record name | N-(3-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104997-09-3 | |

| Record name | N-(3-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(3-aminophenyl)benzenesulfonamide from 3-Nitrobenzenesulfonamide

Abstract

This technical guide provides a detailed examination of the synthesis of N-(3-aminophenyl)benzenesulfonamide, a valuable building block in medicinal chemistry, from its common precursor, 3-nitrobenzenesulfonamide. The core of this transformation is the reduction of an aromatic nitro group to a primary amine, a fundamental reaction in organic synthesis. This document offers an in-depth analysis of two primary, field-proven methodologies: catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a classical metal-acid reduction using tin(II) chloride (SnCl₂). We will explore the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and discuss critical aspects of product characterization, process optimization, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable framework for this synthesis.

Introduction: The Significance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a privileged structure in drug discovery, forming the backbone of a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging with various biological targets, notably enzymes like carbonic anhydrases and matrix metalloproteinases.[1] N-aryl sulfonamides, in particular, are crucial intermediates in the synthesis of these bioactive molecules.[2][3]

The conversion of readily available nitroarenes into their corresponding anilines is a cornerstone of synthetic organic chemistry.[2] This guide focuses on the specific transformation of 3-nitrobenzenesulfonamide to N-(3-aminophenyl)benzenesulfonamide (also known as 3-aminobenzenesulfonamide), a key intermediate for further functionalization.[4][5] The choice of reduction method is critical, as it must be efficient and chemoselective, preserving the integrity of the sulfonamide group.

Core Synthesis: Reaction Pathway Overview

The fundamental transformation involves the reduction of the nitro (-NO₂) group of the starting material to an amino (-NH₂) group to yield the desired product.

Caption: General reaction scheme for the synthesis.

Mechanistic Considerations and Method Selection

The choice of reducing agent is paramount and depends on factors such as substrate compatibility, desired yield, cost, and safety. We will discuss two highly effective and widely used approaches.

Method A: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is often the preferred method for nitro group reductions due to its high efficiency and clean reaction profiles.[6] Transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C), is a particularly convenient and safer alternative to using hydrogen gas.[7][8][9]

Mechanism: The catalyst (Pd/C) facilitates the transfer of hydrogen from the donor (e.g., ammonium formate) to the nitro group on the substrate. The reaction proceeds on the surface of the palladium catalyst, leading to the formation of the amine with high selectivity.[7][10] This method is valued for its mild conditions, which typically do not affect other functional groups like the sulfonamide.[4]

Advantages:

-

High yields and purity.[9]

-

Mild reaction conditions.

-

Avoids the use of strong acids and large quantities of metal waste.

Disadvantages:

-

Cost of the palladium catalyst.

-

The catalyst can be pyrophoric and requires careful handling.

Method B: Metal-Acid Reduction with Tin(II) Chloride

The use of metals in acidic media is a classic and robust method for reducing nitroarenes.[6] Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a mild and effective choice among these reagents.[6][11]

Mechanism: The reduction with tin proceeds in a stepwise manner through nitroso and hydroxylamine intermediates.[12][13] Sn(II) acts as the reducing agent, providing electrons, while the acid protonates the oxygen atoms of the nitro group, facilitating their removal as water.[12] The final product is initially formed as an anilinium salt, which is then neutralized during a basic workup to liberate the free amine.[12]

Caption: Stepwise reduction pathway using a metal/acid system.

Advantages:

-

Cost-effective and readily available reagents.

-

Tolerant of various functional groups.[11]

Disadvantages:

-

Generates stoichiometric amounts of tin salt waste, which can be difficult to remove.[11]

-

The workup can be cumbersome due to the formation of tin oxides/hydroxides.[11]

-

Requires handling of concentrated acid.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for both synthesis methods.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Acetate

This protocol is adapted from established methods for the reduction of nitroarenes using a palladium catalyst and a hydrogen donor.[4]

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 202.19 | 1.0 g | 4.95 | 1.0 |

| Methanol (MeOH) | CH₄O | 32.04 | 10 mL | - | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As needed | - | - |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.45 g | 18.8 | ~3.8 |

| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 205 mg | - | - |

| Diatomaceous Earth (Celite®) | - | - | ~2 g | - | - |

-

Reaction Setup: Suspend 3-nitrobenzenesulfonamide (1.0 g, 4.95 mmol) in 10 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.[4]

-

Dissolution: Add tetrahydrofuran (THF) dropwise until all the solid has completely dissolved.[4]

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Sequentially and carefully add ammonium acetate (1.45 g) and the 10% Pd/C catalyst (205 mg) to the cooled solution.[4]

-

Reaction Monitoring: Maintain the reaction temperature between 0-5 °C. The progress of the reaction can be monitored by the cessation of gas evolution and confirmed by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude N-(3-aminophenyl)benzenesulfonamide.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a white solid.[4][14]

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This protocol utilizes the classical SnCl₂/HCl reduction method, known for its reliability.[6][11]

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 202.19 | 2.02 g | 10.0 | 1.0 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 11.28 g | 50.0 | 5.0 |

| Ethanol (EtOH) | C₂H₆O | 46.07 | 50 mL | - | - |

| Concentrated HCl (37%) | HCl | 36.46 | ~15 mL | - | - |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | - |

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrobenzenesulfonamide (2.02 g, 10.0 mmol) in 50 mL of ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the solution.

-

Acidification: Slowly add 15 mL of concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cooling & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide (e.g., 6 M NaOH) until the pH is basic (pH ~8-9). This will precipitate tin hydroxides.

-

Filtration: Filter the resulting slurry through a Buchner funnel to remove the inorganic tin salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrate and the washings. If an aqueous layer is present, transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization, for example from an isopropanol/water mixture, to obtain pure N-(3-aminophenyl)benzenesulfonamide.[15][16]

Experimental Workflow and Product Characterization

A systematic workflow is essential for successful synthesis and validation.

Caption: A generalized workflow for synthesis and analysis.

Characterization Data

Proper characterization is crucial to confirm the structure and purity of the final product.

| Technique | Data for N-(3-aminophenyl)benzenesulfonamide (C₆H₈N₂O₂S)[5] |

| Appearance | White to off-white solid |

| Melting Point | 141-143 °C |

| ¹H NMR | Chemical shifts will confirm the presence of aromatic protons and the newly formed -NH₂ group. The spectrum will differ significantly from the starting nitro compound. |

| ¹³C NMR | The number of signals will correspond to the carbon atoms in the structure, confirming the aromatic rings and substitution pattern. |

| IR Spectroscopy | Appearance of N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹. Disappearance of the characteristic NO₂ stretching bands from the starting material. Presence of S=O stretching bands for the sulfonamide group.[17] |

| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of the product (172.21 g/mol ). |

Troubleshooting & Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature (within limits). For catalytic hydrogenation, ensure the catalyst is active. For SnCl₂ reduction, ensure sufficient acid is present.[4] |

| Product loss during workup. | Optimize extraction and recrystallization steps. Ensure pH is correct during neutralization to avoid loss of amine product.[15] | |

| Incomplete Reaction | Inactivated catalyst (Method A). | Use fresh catalyst. Ensure the system is free of catalyst poisons. |

| Insufficient reducing agent (Method B). | Ensure the correct stoichiometry of SnCl₂ is used; an excess is often required. | |

| Product is Impure | Ineffective purification. | Select a more suitable recrystallization solvent system by testing small-scale solubilities.[14] If impurities persist, consider column chromatography.[14] |

| Side reactions. | For catalytic hydrogenation, over-reduction is possible but rare for this substrate. For SnCl₂ reduction, ensure the temperature is controlled to minimize side reactions.[4] |

Safety Precautions

Adherence to safety protocols is mandatory.

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[18]

-

3-Nitrobenzenesulfonamide: Handle as a potentially toxic substance. Avoid inhalation of dust and skin contact.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air or solvents. Handle with care, preferably under an inert atmosphere when dry.

-

Tin(II) Chloride (SnCl₂): Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[19] May cause an allergic skin reaction.[19] Do not use metal containers for storage or handling.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care in a fume hood.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal (tin) waste, according to institutional and local environmental regulations.

Conclusion

The synthesis of N-(3-aminophenyl)benzenesulfonamide from 3-nitrobenzenesulfonamide is a robust and essential transformation for accessing valuable sulfonamide-based chemical entities. Both catalytic transfer hydrogenation and tin(II) chloride reduction offer viable pathways, each with distinct advantages and considerations. Catalytic hydrogenation provides a cleaner, milder route, while the tin-based method offers a cost-effective alternative. By understanding the underlying mechanisms, adhering to detailed protocols, and implementing rigorous characterization and safety measures, researchers can reliably and efficiently produce this key synthetic intermediate for applications in drug discovery and materials science.

References

- BenchChem. (2025). Synthesis of N-(3-aminophenyl)sulfamide. Technical Support Center.

- BenchChem. (2025). Crystallinity of Sulfonamide Compounds. Technical Support Center.

- BenchChem. (2025). Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides.

- BenchChem. (2025). Recrystallization of Sulfonamide Products. Technical Support Center.

- Organic Chemistry Portal. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.

- ACS Green Chemistry Institute. Sn²⁺ reduction. Pharmaceutical Roundtable Reagent Guides.

- RSC Publishing. (2022).

- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.

- ResearchGate. (2018).

- Ngassa, F.N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Methods for the synthesis of N-aryl sulfonamides

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- ResearchGate. (2020).

- ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.

- ResearchGate.

- Sciencemadness.org. (2011).

- Google Patents.

- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.

- Santa Cruz Biotechnology. Tin(II)

- Noah Chemicals. (2018). What You Need to Know About Tin (II) Chloride.

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (2009). Tin(II)

- NIH National Center for Biotechnology Information. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides.... PMC.

- Google Patents.

- Flinn Scientific. Safety Data Sheet (SDS) Tin(II) Chloride Solution.

- NIH National Center for Biotechnology Information. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide....

- Santa Cruz Biotechnology. N-(3-aminophenyl)sulfamide.

- NIH National Center for Biotechnology Information. Benzenesulfonamide, 3-amino-N-phenyl-. PubChem.

- PrepChem.com. Synthesis of 4-nitrobenzenesulfonamide.

- ChemicalBook. Benzenesulfonamide(98-10-2) 1H NMR spectrum.

- Sigma-Aldrich. 3-Aminobenzenesulfonamide 98%.

- World Journal of Pharmacy and Pharmaceutical Sciences. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS.

- MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide.

- NIH National Center for Biotechnology Information. N-(3-Chlorophenyl)benzenesulfonamide. PMC.

- NIH National Center for Biotechnology Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. orgosolver.com [orgosolver.com]

- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. noahchemicals.com [noahchemicals.com]

- 19. fishersci.com [fishersci.com]

"N-(3-aminophenyl)benzenesulfonamide synthesis detailed protocol"

An In-depth Technical Guide to the Synthesis of N-(3-aminophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and a detailed laboratory-scale protocol for the synthesis of N-(3-aminophenyl)benzenesulfonamide, a valuable building block in medicinal chemistry. The synthesis involves the selective monosulfonylation of m-phenylenediamine with benzenesulfonyl chloride. This document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and details methods for purification and characterization of the final product. The content is structured to offer both practical guidance for laboratory execution and a deeper understanding of the reaction's nuances, reflecting field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of a wide array of therapeutic agents.[1] Its prevalence is due to its ability to mimic a p-aminobenzoic acid (PABA) structure, leading to the development of sulfa drugs, the first class of systemic antibacterial agents. Beyond anti-infectives, the sulfonamide group is a key pharmacophore in drugs for managing conditions such as cancer, glaucoma, and epilepsy.[1] N-(3-aminophenyl)benzenesulfonamide, in particular, serves as a versatile intermediate, featuring a reactive primary amine that allows for further chemical modification to generate libraries of compounds for drug discovery programs.

The synthetic challenge lies in the selective formation of a single sulfonamide bond on a symmetric diamine like m-phenylenediamine. The two amino groups have similar reactivity, making it difficult to prevent the formation of the disubstituted byproduct.[2] This guide will address this challenge by presenting a protocol designed to favor the desired mono-acylation product.

Reaction Scheme and Mechanism

The synthesis of N-(3-aminophenyl)benzenesulfonamide is achieved through the nucleophilic substitution reaction between m-phenylenediamine and benzenesulfonyl chloride.

Reaction:

Mechanism:

The reaction proceeds via a nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for different scales with appropriate adjustments.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| m-Phenylenediamine | 108.14 | 5.41 g | 0.05 | Use freshly distilled or high purity grade. |

| Benzenesulfonyl chloride | 176.62 | 8.83 g (6.6 mL) | 0.05 | Handle in a fume hood; corrosive and lachrymatory. |

| Pyridine | 79.10 | 15 mL | - | Anhydrous grade. Acts as solvent and base. |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous grade. |

| 1 M Hydrochloric Acid | - | ~50 mL | - | For workup. |

| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - | For workup. |

| Anhydrous Sodium Sulfate | - | ~10 g | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-phenylenediamine (5.41 g, 0.05 mol) in anhydrous dichloromethane (50 mL) and anhydrous pyridine (15 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the reaction rate and improve the selectivity for mono-sulfonylation.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (8.83 g, 0.05 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred m-phenylenediamine solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup - Quenching and Extraction:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of 1 M hydrochloric acid to neutralize the pyridine and wash away excess m-phenylenediamine.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove any remaining acid.

-

Wash with brine (50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(3-aminophenyl)benzenesulfonamide

Foreword: A Molecule of Interest in Modern Drug Discovery

N-(3-aminophenyl)benzenesulfonamide, a sulfonamide derivative, represents a scaffold of significant interest to the medicinal chemistry and drug development community. The strategic placement of an amino group on the phenyl ring, coupled with the sulfonamide linkage, imparts a unique electronic and conformational profile. This guide provides a comprehensive overview of the essential physicochemical properties of N-(3-aminophenyl)benzenesulfonamide, offering both theoretical underpinnings and practical experimental workflows. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the analysis of this and structurally related molecules.

Molecular Structure and Basic Properties

N-(3-aminophenyl)benzenesulfonamide possesses the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol .[1] The structural architecture, featuring two aromatic rings linked by a sulfonamide bridge, dictates its fundamental physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | PubChem[1] |

| Molecular Weight | 248.30 g/mol | PubChem[1] |

| Melting Point | 95-96 °C | ChemicalBook[2] |

Synthesis of N-(3-aminophenyl)benzenesulfonamide

The synthesis of N-(3-aminophenyl)benzenesulfonamide is a critical first step in its characterization and application. A common and effective synthetic route involves the reduction of a nitro precursor. This transformation is a cornerstone of medicinal chemistry, allowing for the introduction of a key functional group, the amino group, which can serve as a handle for further derivatization or as a critical pharmacophoric element.

Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzenesulfonamide

This protocol outlines a standard laboratory procedure for the synthesis of N-(3-aminophenyl)benzenesulfonamide. The choice of reducing agent and reaction conditions are crucial for achieving a high yield and purity of the final product.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitrobenzenesulfonamide in a suitable solvent, such as methanol or ethanol.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source like ammonium formate or hydrogen gas.

-

Metal-based Reduction: Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

-

Step 2: Reaction Execution

-

If using catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at room temperature or with gentle heating.

-

For a metal-based reduction, the reaction mixture is often heated to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Upon completion, filter the reaction mixture to remove the catalyst or any insoluble tin salts.

-

Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate, if an acidic work-up was used.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-(3-aminophenyl)benzenesulfonamide.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is a critical parameter that governs its ionization state at different pH values. This, in turn, profoundly influences its solubility, permeability across biological membranes, and interaction with biological targets. N-(3-aminophenyl)benzenesulfonamide has two ionizable centers: the acidic sulfonamide proton and the basic amino group. While a predicted pKa of 8.13 for the sulfonamide proton is available, experimental determination is essential for accurate modeling of its behavior in biological systems.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.

Step 1: Sample Preparation

-

Accurately weigh a sample of N-(3-aminophenyl)benzenesulfonamide and dissolve it in a suitable co-solvent system (e.g., water-methanol) to ensure complete dissolution.

-

The concentration of the sample solution should be in the millimolar range.

Step 2: Titration

-

Calibrate a pH meter with standard buffer solutions.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the sulfonamide group.

-

Record the pH of the solution after each incremental addition of the titrant.

Step 3: Data Analysis

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values can be determined from the inflection points of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted XlogP of 1.9 for N-(3-aminophenyl)benzenesulfonamide suggests a moderate level of lipophilicity.[1]

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.

Step 1: System Preparation

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions).

-

Saturate the n-octanol with the aqueous phase and vice versa by vigorous mixing followed by separation.

Step 2: Partitioning

-

Dissolve a known amount of N-(3-aminophenyl)benzenesulfonamide in the pre-saturated n-octanol.

-

Add a known volume of the pre-saturated aqueous phase.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

Step 3: Concentration Measurement

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step 4: Calculation

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination by the shake-flask method.

Solubility: A Fundamental Prerequisite for Bioavailability

Aqueous solubility is a critical physicochemical property that directly impacts the bioavailability of an orally administered drug. A compound must be in solution to be absorbed from the gastrointestinal tract. The reported solubility of N-(3-aminophenyl)benzenesulfonamide is >37.2 µg/mL at pH 7.4, indicating at least moderate solubility.[1] However, a more detailed solubility profile across a range of pH values and in different solvent systems is highly valuable for formulation development.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility.

Step 1: Sample Preparation

-

Add an excess amount of solid N-(3-aminophenyl)benzenesulfonamide to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) or organic solvents.

Step 2: Equilibration

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

Step 3: Sample Analysis

-

Filter the suspensions to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.

Step 4: Data Interpretation

-

The measured concentration represents the thermodynamic solubility of the compound under the specific conditions of each vial.

-

Plotting solubility as a function of pH can provide valuable insights into the influence of ionization on this property.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aminophenyl ring will be influenced by the electron-donating amino group, while the protons on the benzenesulfonamide ring will be affected by the electron-withdrawing sulfonyl group. The NH protons of the amino and sulfonamide groups will appear as broad singlets, and their chemical shifts may be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the substituents on each ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. A single, broader band for the sulfonamide N-H stretch is also expected in this region.

-

S=O stretching: Two strong absorption bands, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(3-aminophenyl)benzenesulfonamide, the protonated molecule [M+H]⁺ would be expected at m/z 249.06923.[3] Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.[4]

Solid-State Properties: Crystal Structure and Polymorphism

The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are of paramount importance. Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[3][5] Different polymorphs can exhibit variations in melting point, solubility, dissolution rate, and stability, all of which can have significant implications for drug product performance.

While no specific crystallographic data for N-(3-aminophenyl)benzenesulfonamide has been identified, it is crucial for researchers to be aware of the potential for polymorphism in sulfonamides.[3][5]

Screening for Polymorphism

A comprehensive polymorph screen is an essential component of the pre-formulation studies for any new drug candidate. This typically involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms are then analyzed using techniques such as:

-

X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect any phase transitions.

-

Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates.

-

Infrared (IR) and Raman Spectroscopy: Can reveal differences in the vibrational modes of molecules in different crystal lattices.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide has provided a detailed overview of the key physicochemical properties of N-(3-aminophenyl)benzenesulfonamide. While some experimental data for this specific molecule is limited in the public domain, the provided experimental protocols and interpretive guidance offer a robust framework for its comprehensive characterization. By systematically determining and analyzing its synthesis, pKa, LogP, solubility, spectroscopic signatures, and solid-state properties, researchers can gain the necessary insights to advance the development of this and other promising sulfonamide-based compounds in the pursuit of novel therapeutics.

References

- Polymorphism in Sulfonamides. (2025, August 6).

- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2025, December 9).

- Wiley-VCH 2007 - Supporting Inform

- Supporting information: - The Royal Society of Chemistry. (n.d.).

- Polymorphism in Sulfanilamide-D4. (2025, August 6).

- Benzenesulfonamide, 3-amino-N-phenyl-. PubChem.

- -Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found.

- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Rel

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016, March 17). PubMed.

- Benzenesulfonamide(98-10-2) 1H NMR spectrum. ChemicalBook.

- Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10).

- 3-amino-N-(4-methoxyphenyl)benzenesulfonamide - Optional[FTIR] - Spectrum. (n.d.).

- Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. PubChem.

- FTIR spectrum of N-pyridin-3yl-benzenesulfonamide.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025, August 9).

- (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.).

- Simple Method for the Estim

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PMC - NIH.

- N-(3-aminophenyl)benzenesulfonamide. ChemicalBook.

- Relative pKa values of the primary sulfonamide group across the series...

- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 3-Aminophenol(591-27-5) 1H NMR spectrum. ChemicalBook.

- Benzenesulfonamide, N-[3-[(3-aminopropyl)[(4-methylphenyl)sulfonyl]amino]propyl]. (n.d.).

- Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.

- FTIR spectrum for 3-aminophenol.

- N-(3-Chlorophenyl)benzenesulfonamide. PMC - NIH.

- Structural Comparison of Three N-(4-Methoxyphenyl)

- Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

Sources

- 1. Benzenesulfonamide, 3-amino-N-phenyl- | C12H12N2O2S | CID 66454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of N-(3-aminophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of the well-established sulfonamide class of compounds, it holds potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. The presence of a primary aromatic amine and a sulfonamide linkage provides multiple sites for chemical modification, making it an attractive scaffold for library synthesis and lead optimization.

Molecular Structure and Numbering

For clarity in the assignment of spectroscopic signals, the atoms of N-(3-aminophenyl)benzenesulfonamide are numbered as follows:

Caption: Molecular structure of N-(3-aminophenyl)benzenesulfonamide with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-(3-aminophenyl)benzenesulfonamide. Predictions are based on the analysis of structurally similar compounds and established substituent effects on chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(3-aminophenyl)benzenesulfonamide is expected to show distinct signals for the protons on the two aromatic rings, as well as signals for the amine and sulfonamide protons. The chemical shifts are influenced by the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the benzenesulfonamide group (-SO₂NH-).

Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 7.8 - 7.9 | m | |

| H-3', H-4', H-5' | ~ 7.5 - 7.6 | m | |

| H-2 | ~ 6.8 - 6.9 | t | ~ 2.0 |

| H-4 | ~ 6.4 - 6.5 | ddd | ~ 8.0, 2.0, 1.0 |

| H-5 | ~ 7.0 - 7.1 | t | ~ 8.0 |

| H-6 | ~ 6.3 - 6.4 | ddd | ~ 8.0, 2.0, 1.0 |

| NH₂ | ~ 5.2 | br s | |

| NH | ~ 10.2 | s |

Interpretation and Rationale:

-

Benzenesulfonyl Ring (Unsubstituted Ring): The protons on the unsubstituted phenyl ring (H-2' to H-6') are expected to appear in the range of 7.5-7.9 ppm. The ortho protons (H-2', H-6') will be the most downfield due to the deshielding effect of the adjacent sulfonyl group. The meta (H-3', H-5') and para (H-4') protons will appear as a complex multiplet slightly upfield.

-

Aminophenyl Ring (Substituted Ring): The protons on the 3-aminophenyl ring are shifted upfield due to the electron-donating effect of the amino group.

-

H-5: This proton is expected to be a triplet due to coupling with H-4 and H-6.

-

H-4 and H-6: These protons will likely appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings.

-

H-2: This proton, situated between two electron-withdrawing groups (in a relative sense), is expected to be a triplet with a small coupling constant.

-

-

Amine and Sulfonamide Protons: The amine (NH₂) protons are expected to appear as a broad singlet around 5.2 ppm. The sulfonamide (NH) proton is typically more acidic and deshielded, appearing as a sharp singlet further downfield, around 10.2 ppm. The exact chemical shifts of these protons can be highly dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 140 |

| C-2', C-6' | ~ 127 |

| C-3', C-5' | ~ 129 |

| C-4' | ~ 133 |

| C-1 | ~ 138 |

| C-2 | ~ 113 |

| C-3 | ~ 148 |

| C-4 | ~ 112 |

| C-5 | ~ 129 |

| C-6 | ~ 116 |

Interpretation and Rationale:

-

Benzenesulfonyl Ring: The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region. The ipso-carbon (C-1') attached to the sulfonyl group will be the most downfield.

-

Aminophenyl Ring:

-

C-3: The carbon atom attached to the amino group (C-3) is expected to be significantly shielded and appear upfield around 148 ppm.

-

C-1: The carbon attached to the sulfonamide nitrogen (C-1) will be deshielded.

-

The other carbons will show shifts consistent with the combined electronic effects of the amino and sulfonamide groups.

-

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A greater number of scans are typically required to obtain a good signal-to-noise ratio. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-(3-aminophenyl)benzenesulfonamide will be characterized by the vibrational modes of the N-H, S=O, S-N, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3450 - 3300 | Primary Amine (NH₂) | Asymmetric & Symmetric Stretching | Medium |

| 3300 - 3250 | Sulfonamide (NH) | Stretching | Medium |

| 1620 - 1580 | Aromatic Ring | C=C Stretching | Medium-Strong |

| ~ 1600 | Primary Amine (NH₂) | Bending (Scissoring) | Medium |

| 1350 - 1300 | Sulfonyl (SO₂) | Asymmetric Stretching | Strong |

| 1170 - 1140 | Sulfonyl (SO₂) | Symmetric Stretching | Strong |

| ~ 900 | Sulfonamide | S-N Stretching | Medium |

| 850 - 750 | Aromatic Ring | C-H Bending (Out-of-plane) | Strong |

Interpretation and Rationale:

-

N-H Stretching: Two distinct bands are expected in the high-frequency region. The two bands for the primary amine (asymmetric and symmetric stretching) and a single band for the secondary sulfonamide N-H stretch.

-

S=O Stretching: The two strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group are highly characteristic of sulfonamides.

-

Aromatic Vibrations: Multiple bands in the 1620-1450 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings. The strong bands in the fingerprint region (below 900 cm⁻¹) are due to out-of-plane C-H bending and are diagnostic of the substitution pattern of the aromatic rings.

Experimental Protocol for FT-IR (KBr Pellet)

Caption: A standard workflow for obtaining an FT-IR spectrum using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Expected Mass Spectrometric Data

-

Molecular Formula: C₁₂H₁₂N₂O₂S

-

Molecular Weight: 248.30 g/mol

-

Monoisotopic Mass: 248.06195 Da[1]

-

Expected Molecular Ion Peaks:

Predicted Fragmentation Pattern (EI):

In electron ionization (EI) mass spectrometry, the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for sulfonamides include:

-

Cleavage of the S-N bond: This would lead to the formation of a benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141 and a 3-aminophenylaminyl radical.

-

Cleavage of the C-S bond: This would result in a phenyl cation (C₆H₅⁺) at m/z 77 and the loss of SO₂.

-

Fragmentation of the aminophenyl ring: Loss of HCN from the aminophenyl moiety is also a possibility.

Experimental Protocol for Mass Spectrometry (ESI)

Caption: General workflow for acquiring an Electrospray Ionization (ESI) mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(3-aminophenyl)benzenesulfonamide. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable characterization has been presented. The predicted NMR, IR, and MS data, along with the provided experimental protocols, should serve as a valuable resource for researchers working with this compound, aiding in its unambiguous identification and quality control. For definitive analysis, it is always recommended to obtain experimental data on a purified sample and compare it with the predictions outlined in this guide. Such data is often available from the Certificate of Analysis provided by commercial suppliers.

References

-

PubChem. Benzenesulfonamide, 3-amino-N-phenyl-. National Center for Biotechnology Information. [Link]

-

PubChemLite. N-(3-aminophenyl)benzenesulfonamide. [Link]

-

The Royal Society of Chemistry. Supporting Information for [Journal Article Title - Note: Specific article not available, but data is from a supporting information file]. [Link]

-

NIST WebBook. Benzenesulfonamide. National Institute of Standards and Technology. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Technical Guide to the Synthesis, Crystallization, and Structural Elucidation of N-(3-aminophenyl)benzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] N-(3-aminophenyl)benzenesulfonamide represents a key scaffold within this class, possessing the structural motifs that allow for diverse biological activity. A profound understanding of its three-dimensional structure is paramount for rational drug design, predicting physicochemical properties, and controlling solid-state behavior such as polymorphism. This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and single-crystal growth of N-(3-aminophenyl)benzenesulfonamide. Furthermore, it outlines the definitive workflow for its crystal structure elucidation using Single-Crystal X-ray Diffraction (SC-XRD), detailing the analytical steps from data collection to the interpretation of intermolecular interactions. This document is designed to serve as an actionable protocol and a framework for the structural analysis of related sulfonamide derivatives.

Introduction: The Significance of the Sulfonamide Scaffold

A Privileged Structure in Medicinal Chemistry

Sulfonamides, characterized by a sulfonyl group connected to an amine, are among the most important structural classes in drug discovery.[3] First introduced as antibacterial "sulfa drugs," their applications have expanded dramatically, now encompassing antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] This therapeutic versatility stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable transition-state mimic for tetrahedral intermediates, most notably in enzyme active sites. It is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[4]

Rationale for the Structural Analysis of N-(3-aminophenyl)benzenesulfonamide

N-(3-aminophenyl)benzenesulfonamide is a molecule of significant interest as it combines the core benzenesulfonamide moiety with a reactive aminophenyl group. The precise spatial arrangement of its atoms, the conformation of the C-S-N-C linkage, and the dihedral angle between its two aromatic rings are critical determinants of its interaction with target proteins. Furthermore, the presence of multiple hydrogen bond donors (sulfonamide N-H, amine N-H₂) and acceptors (sulfonyl O=S=O) predisposes the molecule to form complex and robust intermolecular networks in the solid state.

Elucidating the crystal structure is therefore not merely an academic exercise; it provides critical insights into:

-

Molecular Conformation: Defining the lowest-energy, solid-state geometry.

-

Intermolecular Interactions: Identifying the specific hydrogen bonds and π-stacking interactions that govern crystal packing.

-

Solid-State Properties: Understanding the structural basis for physical properties like melting point, solubility, and stability.

-

Structure-Activity Relationship (SAR): Providing a foundational model for computational docking and the design of more potent derivatives.

This guide provides the methodological blueprint for achieving this structural determination.

Synthesis and Crystallization

The synthesis of N-(3-aminophenyl)benzenesulfonamide is most reliably achieved through a two-step process involving the formation of a nitro-intermediate followed by a selective reduction. This approach ensures high yields and simplifies purification.

Proposed Synthetic Pathway

The causality behind this two-step choice is rooted in reaction control. Directly reacting 1,3-diaminobenzene with benzenesulfonyl chloride would lead to a mixture of mono- and di-substituted products, along with potential positional isomers, creating a significant purification challenge. By starting with 3-nitroaniline, one amine is protected as a nitro group, directing the sulfonamide formation to the other amine. The subsequent reduction is a well-established and high-yielding transformation.

Caption: Proposed synthetic and crystallization workflow.

Experimental Protocol: Synthesis

Materials:

-

3-Nitroaniline

-

Benzenesulfonyl Chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

10% Palladium on Carbon (Pd/C) or Tin(II) Chloride (SnCl₂)

-

Ethanol / Methanol

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of N-(3-nitrophenyl)benzenesulfonamide

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-nitroaniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous pyridine (1.2 eq) to the solution.

-

Add benzenesulfonyl chloride (1.05 eq) dropwise via a syringe. The choice to add the sulfonyl chloride last to the amine-base mixture prevents its hydrolysis.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of N-(3-aminophenyl)benzenesulfonamide

-

Dissolve the crude N-(3-nitrophenyl)benzenesulfonamide from Step 1 in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

-

Concentrate the filtrate under reduced pressure to yield the crude N-(3-aminophenyl)benzenesulfonamide. The product can be purified further by recrystallization.

Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is critical. Success depends on creating conditions for slow, ordered molecular assembly.

Method: Slow Solvent Evaporation

-

Dissolve the purified product in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate). The solvent choice is empirical; a solvent in which the compound is moderately soluble is ideal.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap pierced with a few small holes using a needle. This restricts the rate of evaporation, promoting the growth of fewer, larger crystals over many small ones.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Crystal Structure Elucidation by X-ray Diffraction

The definitive method for determining the atomic-level structure of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

SC-XRD Experimental Workflow

The protocol described must be a self-validating system. This is achieved through internationally recognized procedures and software for structure solution and refinement, culminating in the generation of a Crystallographic Information File (CIF), which contains all data required for independent verification.[6]

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., an Enraf-Nonius CAD-4 or modern equivalent) and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Cu Kα radiation), and a series of diffraction images are collected as the crystal is rotated.[6]

-

Data Reduction: The raw images are processed to integrate the intensities of each diffraction spot, apply corrections (e.g., for absorption), and generate a reflection file.

-

Structure Solution: The reflection data is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the heavier atoms (sulfur, oxygen, nitrogen, carbon). This is typically accomplished using direct methods with software like SHELXS.[6]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software like SHELXL.[6] In this stage, hydrogen atoms are typically located from the difference map and the positions and anisotropic displacement parameters of all non-hydrogen atoms are optimized.

-

Validation: The final structure is validated using tools like PLATON and checkCIF to ensure it is chemically sensible and conforms to crystallographic standards.

Analysis of Crystallographic Data

The final output of a successful SC-XRD experiment is a comprehensive set of crystallographic data. Based on analogous structures like N-(3-chlorophenyl)benzenesulfonamide, we can anticipate the key parameters to analyze.[6]

Table 1: Illustrative Crystallographic Data for N-(3-aminophenyl)benzenesulfonamide (Note: These are representative values based on similar known structures and should be experimentally determined.)

| Parameter | Expected Value / Information |

| Chemical Formula | C₁₂H₁₂N₂O₂S |

| Formula Weight | 248.30 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for organic molecules) |

| a, b, c (Å) | a ≈ 8-12 Å, b ≈ 9-15 Å, c ≈ 18-25 Å |

| α, β, γ (°) | α = 90°, β ≈ 90-105°, γ = 90° (for Monoclinic) |

| Volume (ų) | ≈ 2000-2500 ų |

| Z (Molecules/Unit Cell) | 4 or 8 |

| R-factor (R1) | < 0.05 (for a well-refined structure) |

| Dihedral Angle (Ring-Ring) | 60-80° |

Deciphering the Intermolecular Architecture

The crystal packing is dictated by a network of non-covalent interactions. Analysis of these forces is crucial for understanding the material's properties. In sulfonamides, hydrogen bonding is typically the dominant interaction.[7]

Caption: Key intermolecular interactions governing crystal packing.

Hydrogen Bonding Networks

The primary interactions expected to direct the crystal packing are:

-

Sulfonamide N-H···O=S Hydrogen Bond: This is a classic and strong interaction in sulfonamides, often forming chains or dimers. The N-H of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of a neighboring molecule.[6][7]

-

Amine N-H Interactions: The primary amine group (-NH₂) provides two hydrogen bond donors. These can interact with sulfonyl oxygens or potentially the nitrogen atom of a neighboring amine group, creating a more complex, three-dimensional network.

Other Non-Covalent Interactions

-

π–π Stacking: The two phenyl rings can engage in stacking interactions with rings of adjacent molecules, further stabilizing the crystal lattice. The dihedral angle between the rings within a single molecule will influence how it can pack and interact with its neighbors.

-

Hirshfeld Surface Analysis: For a more quantitative analysis, Hirshfeld surface analysis can be employed. This computational technique maps the intermolecular contacts on the molecular surface, visually and quantitatively identifying the key interactions (e.g., H···O, H···H, C···H) and their relative contributions to the overall crystal packing.[7][8]

Implications for Drug Development

The crystal structure is a direct predictor of a compound's solid-state properties, which are critical in drug development.

-

Polymorphism: Different crystal packing arrangements (polymorphs) can arise from variations in crystallization conditions. Polymorphs can have different solubilities and dissolution rates, directly impacting a drug's bioavailability. A full structural understanding helps in identifying and controlling the desired polymorphic form.

-

Solubility and Stability: The strength of the intermolecular interactions in the crystal lattice determines the energy required to break it apart. A highly stable, hydrogen-bonded network will generally correspond to a higher melting point and lower aqueous solubility.

-

Rational Design: The experimentally determined conformation provides the most accurate 3D model for computational studies, enabling more precise molecular docking simulations and guiding the design of next-generation inhibitors with improved potency and selectivity.

Conclusion

This guide has detailed an integrated and robust methodology for the complete structural characterization of N-(3-aminophenyl)benzenesulfonamide, from chemical synthesis to high-resolution crystal structure analysis. The causality behind each experimental choice has been emphasized to provide not just a protocol, but a strategic framework. By following these steps, researchers can obtain a definitive three-dimensional structure, decode the intricate network of intermolecular forces governing its solid-state assembly, and leverage this fundamental knowledge for advanced applications in medicinal chemistry and materials science. The resulting structural data serves as the bedrock for understanding physicochemical properties and pursuing rational, structure-based drug design.

References

- BenchChem. (2025). Synthesis of N-(3-aminophenyl)sulfamide. Technical Support Center.

- Anonymous. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Bisharat, et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-.

- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015.

- Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.

- Ashraf, M. F., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.

- PubChemLite. N-(3-aminophenyl)benzenesulfonamide (C12H12N2O2S). Université du Luxembourg.

- PubChem. Benzenesulfonamide, 3-amino-N-phenyl-.

- Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1825.

- Tan, S. Y. G., et al. (2023). Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide.

- El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30203-30221.

- Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 10(11), e31731.

- Rasheed, S., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of N-(3-aminophenyl)benzenesulfonamide in Organic Solvents

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. N-(3-aminophenyl)benzenesulfonamide, a molecule of interest within medicinal chemistry and materials science, presents a solubility profile governed by its unique structural features: a flexible sulfonamide linkage, a basic amino group, and two aromatic rings. This guide provides a comprehensive exploration of the factors influencing its solubility in organic solvents, methodologies for its determination, and a predictive framework based on its physicochemical properties. While extensive experimental data for this specific molecule in a wide range of organic solvents is not broadly published, this paper synthesizes established principles of sulfonamide chemistry to offer a robust predictive and practical guide for researchers.

Physicochemical Characteristics of N-(3-aminophenyl)benzenesulfonamide

A thorough understanding of a compound's intrinsic properties is fundamental to predicting its solubility behavior. N-(3-aminophenyl)benzenesulfonamide is a moderately complex molecule whose solubility is not dictated by a single functional group but rather by the interplay of its constituent parts.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | PubChem[1] |

| Molecular Weight | 248.30 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-N-phenylbenzenesulfonamide | PubChem[1] |

| CAS Number | 80-21-7 | PubChem[1] |

| Melting Point | 95-96 °C | ChemicalBook[2] |

| XlogP3 | 1.9 | PubChem[3] |

| Hydrogen Bond Donors | 2 (amine and sulfonamide N-H) | PubChem[3] |

| Hydrogen Bond Acceptors | 4 (amino nitrogen, two sulfonyl oxygens, sulfonamide nitrogen) | PubChem[3] |

| Experimental Aqueous Solubility | >37.2 µg/mL (at pH 7.4) | PubChem[1] |

The molecule's structure, featuring both hydrogen bond donors and acceptors, suggests the potential for complex interactions with various solvents. The positive XlogP value of 1.9 indicates a preference for a more lipophilic environment over water, which is consistent with its aromatic character. However, its capacity for hydrogen bonding complicates a simple lipophilicity-based prediction.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of N-(3-aminophenyl)benzenesulfonamide will be highest in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Role of Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to effectively solvate the polar sulfonamide and amino groups. The alkyl chains of the alcohols can also interact favorably with the phenyl rings. Consequently, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors but lack donor capabilities. They will strongly interact with the N-H groups of the sulfonamide and amine. Solvents like DMSO and DMF, with their high polarity, are likely to be very effective at dissolving this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form significant hydrogen bonds. While the phenyl rings of N-(3-aminophenyl)benzenesulfonamide can engage in van der Waals interactions with these solvents, the energy required to break the crystal lattice and solvate the highly polar sulfonamide and amino groups will be substantial. Therefore, low solubility is expected in nonpolar solvents.

The Extended Hildebrand Solubility Approach

Experimental Determination of Solubility

Accurate determination of solubility requires a robust experimental methodology. The isothermal saturation method is a widely accepted technique.[5]

Standard Protocol: Isothermal Saturation Method

This protocol outlines a reliable procedure for determining the equilibrium solubility of N-(3-aminophenyl)benzenesulfonamide in a given solvent at a specific temperature.

Materials:

-

N-(3-aminophenyl)benzenesulfonamide (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(3-aminophenyl)benzenesulfonamide to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is achieved. Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-(3-aminophenyl)benzenesulfonamide in the diluted sample using a validated analytical method, such as HPLC-UV.[6] A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

The solubility (S) can be expressed in various units, such as mg/mL or mol/L, calculated from the quantified concentration and the dilution factor.

-

Visualizing the Experimental Workflow

Caption: Workflow for Isothermal Saturation Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of N-(3-aminophenyl)benzenesulfonamide is a multifactorial property. Beyond the solvent choice, temperature and the solid-state properties of the compound itself play a significant role.

The Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. The relationship between temperature and solubility can be described by the van't Hoff equation. Thermodynamic studies on similar sulfonamides have shown that the enthalpy of solution (ΔH_sol) is typically positive, confirming that higher temperatures favor greater solubility.[7][8]

Solid-State Properties: The Unseen Driver

The energy required to break the crystal lattice of the solid solute is a major barrier to dissolution.

-

Polymorphism: N-(3-aminophenyl)benzenesulfonamide may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. Metastable polymorphs are generally more soluble than their stable counterparts. It is crucial to characterize the solid form used in solubility studies.

-

Amorphous vs. Crystalline: An amorphous form of the compound, lacking a regular crystal lattice, will be significantly more soluble than any crystalline form. However, amorphous forms are often less stable and may convert to a crystalline form over time.

The diagram below illustrates the interplay between the solid-state properties of the solute and the properties of the solvent in determining the overall solubility.

Sources

- 1. Benzenesulfonamide, 3-amino-N-phenyl- | C12H12N2O2S | CID 66454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-aminophenyl)benzenesulfonamide | 104997-09-3 [amp.chemicalbook.com]

- 3. PubChemLite - N-(3-aminophenyl)benzenesulfonamide (C12H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry [scielo.org.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"N-(3-aminophenyl)benzenesulfonamide mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of N-(3-aminophenyl)benzenesulfonamide

Abstract